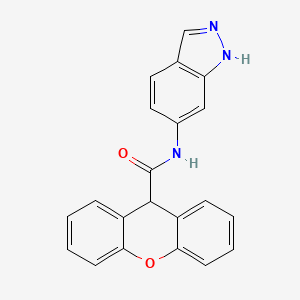

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and xanthene. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The xanthene moiety is often used in dyes and has applications in fluorescence and laser technologies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide typically involves the formation of the indazole ring followed by its coupling with the xanthene moiety. One common method for synthesizing indazoles is through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The xanthene moiety can be introduced via a condensation reaction with appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized under specific conditions to form N-oxide derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the xanthene moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the indazole and xanthene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in signaling pathways critical for tumor growth. For instance, studies have shown that derivatives of indazole can significantly reduce cell viability in cancer cell lines at low concentrations.

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. In models of inflammation, indazole derivatives have demonstrated the ability to lower levels of pro-inflammatory cytokines, suggesting that this compound may similarly reduce inflammation.

Antimicrobial Activity:

Indazole-containing compounds are recognized for their antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Biological Research

Enzyme Inhibition Studies:

The compound's mechanism of action involves interaction with various molecular targets, including enzymes and receptors. Its ability to inhibit specific enzymes involved in cancer progression has made it a focal point in enzyme inhibition studies, providing insights into potential therapeutic applications .

Fluorescent Probes:

Due to the xanthene moiety's photophysical properties, this compound can be utilized as a fluorescent probe in biological assays. This application is particularly valuable in imaging techniques and tracking biological processes at the cellular level.

Material Science

Development of New Materials:

The unique chemical structure of this compound allows it to be employed in the synthesis of new materials with specific electronic properties. Its potential use in organic light-emitting diodes (OLEDs) and other electronic devices is an area of ongoing research.

Case Study 1: Anticancer Efficacy

A study examined the efficacy of various indazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity, with IC50 values indicating strong inhibitory effects on cancer cell proliferation .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory models, researchers found that indazole derivatives could significantly reduce pro-inflammatory cytokine levels. This study supports the hypothesis regarding the anti-inflammatory potential of this compound and its derivatives .

Mecanismo De Acción

The mechanism of action of N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound may also interfere with signaling pathways that regulate inflammation and bacterial growth .

Comparación Con Compuestos Similares

Similar Compounds

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide: shares similarities with other indazole derivatives like 1H-indazole-6-carboxamide and 2H-indazole-3-carboxamide.

Xanthene derivatives: Compounds like fluorescein and rhodamine are structurally similar due to the xanthene core.

Uniqueness

What sets this compound apart is its unique combination of the indazole and xanthene moieties, which endows it with a distinct set of chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available xanthene derivatives. The process often includes:

- Formation of the Indazole Ring : The indazole moiety is synthesized through cyclization reactions involving hydrazine derivatives.

- Coupling Reaction : The xanthene core is then linked to the indazole via amide bond formation, often utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate this reaction.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various assays:

- Cytotoxicity Testing : In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, including colorectal and leukemia cells. For instance, compounds similar to this compound exhibited IC50 values ranging from 5 to 59 μM across different cell lines .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6o | K562 | 5.15 | Induces apoptosis via p53 pathway |

| 9f | HCT116 | 14.3 | Anti-proliferative activity |

| 82a | KMS-12 BM | 1400 | Inhibits Pim kinases |

The mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : Studies suggest that this compound can trigger apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, preventing further cell division .

3.1 Study on K562 Cells

In a detailed study involving K562 leukemia cells, treatment with this compound resulted in:

- Increased Apoptosis Rates : The total apoptosis rates increased significantly with higher concentrations of the compound (up to 37.72% at 14 μM).

3.2 Study on HCT116 Cells

Another investigation focused on HCT116 colorectal cancer cells showed that:

- Selective Toxicity : The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal lung fibroblast cells (MRC5), with an IC50 >100 μM .

4. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its potent biological activity and favorable selectivity profile. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical applications.

Propiedades

IUPAC Name |

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-21(23-14-10-9-13-12-22-24-17(13)11-14)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-12,20H,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWWCJJLUMZTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.